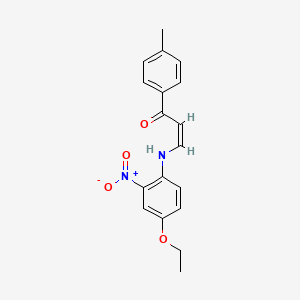
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This particular compound features additional functional groups, including an ethoxy group, a nitro group, and an aniline moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between 4-methylbenzaldehyde and acetone, followed by dehydration to form the enone.
Introduction of the aniline moiety: The enone can then undergo a Michael addition reaction with 4-ethoxy-2-nitroaniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles to create different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted analogs depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological assays: The compound can be used in assays to study enzyme activity or protein interactions.
Medicine
Drug development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the aniline moiety might participate in hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
(Z)-3-(4-methoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
(Z)-3-(4-ethoxy-2-aminophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Functional groups: The combination of an ethoxy group, a nitro group, and an aniline moiety makes this compound unique.
Chemical properties: The specific arrangement of these functional groups can lead to unique reactivity and interactions.
属性
IUPAC Name |
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-15-8-9-16(17(12-15)20(22)23)19-11-10-18(21)14-6-4-13(2)5-7-14/h4-12,19H,3H2,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYYQOWHSNLBM-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5467074.png)
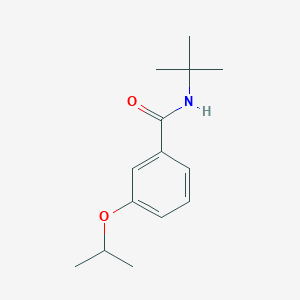
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5467082.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)
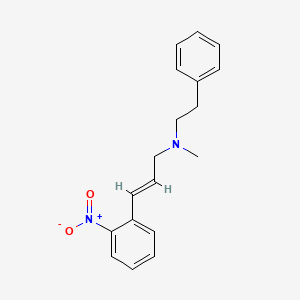
![methyl 2-{(5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)
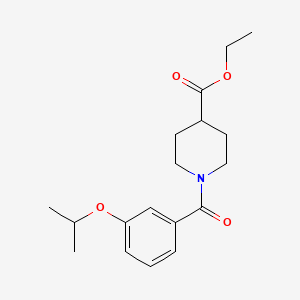
![N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide](/img/structure/B5467134.png)
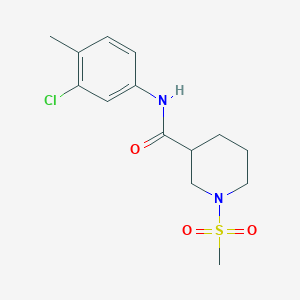
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5467153.png)
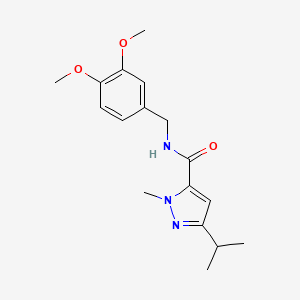
![{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE](/img/structure/B5467165.png)
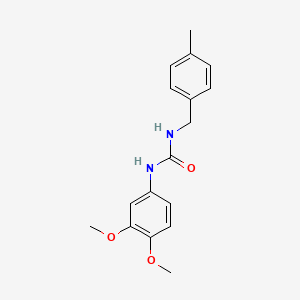
![2-(6-methoxy-2-naphthyl)-4-[(3-methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B5467181.png)
